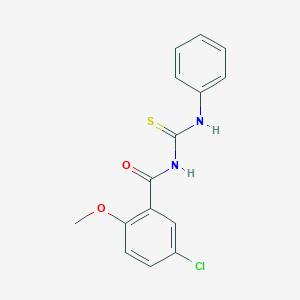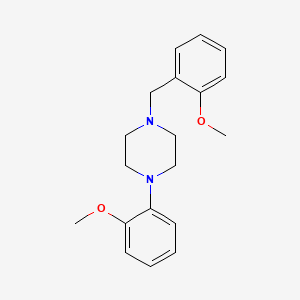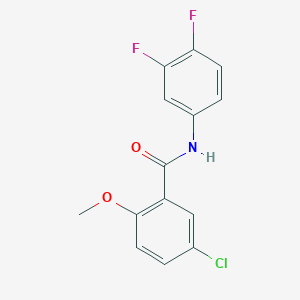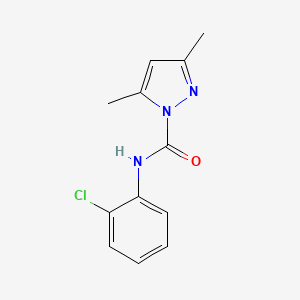
N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide, also known as ANCCA, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. ANCCA has been shown to inhibit the growth of various cancer cells by targeting specific cellular pathways.
Mecanismo De Acción
N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide inhibits the growth of cancer cells by targeting specific cellular pathways. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the activity of the protein HIF-1α, which is involved in the regulation of cellular metabolism and the response to low oxygen levels. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has also been shown to inhibit the activity of the protein STAT3, which is involved in the regulation of cellular proliferation and survival.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been shown to have several biochemical and physiological effects. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy and radiation therapy. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, or the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has several advantages for lab experiments. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide is a small molecule inhibitor that can be easily synthesized and purified. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has also been extensively studied for its potential application in cancer treatment, and there is a large body of literature on N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide. However, there are also limitations to using N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide in lab experiments. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been shown to have off-target effects, which can complicate the interpretation of results. Additionally, N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide. One future direction is to further investigate the mechanism of action of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide and its effects on cellular pathways. Another future direction is to test the safety and efficacy of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide in clinical trials. Additionally, there is potential for the development of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide analogs that have improved potency and selectivity. Finally, there is potential for the combination of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide with other cancer treatments, such as chemotherapy and immunotherapy, to improve treatment outcomes.
In conclusion, N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the growth of various cancer cells by targeting specific cellular pathways. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has several advantages for lab experiments, but there are also limitations to using N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide. There are several future directions for the study of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide, including further investigation of its mechanism of action and testing its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide involves several steps, including the reaction of aniline with carbon disulfide to form thiourea, followed by the reaction of thiourea with 5-chloro-2-methoxybenzoyl chloride to form N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide. The synthesis of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been extensively studied for its potential application in cancer treatment. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-8-7-10(16)9-12(13)14(19)18-15(21)17-11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORLUGSUVCKPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(phenylcarbamothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5887075.png)
![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5887087.png)

![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5887095.png)
![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5887104.png)

![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)

![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)



